Product packaging for Hexadecanoic acid, ammonium salt(Cat. No.:CAS No. 593-26-0)

Hexadecanoic acid, ammonium salt

Cat. No.: B213261
CAS No.: 593-26-0
M. Wt: 273.45 g/mol
InChI Key: LRIHKZMLMWYPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Evolution of Research on Hexadecanoic Acid, Ammonium (B1175870) Salt

Early research and applications of hexadecanoic acid, ammonium salt were primarily focused on its fundamental properties as a soap and emulsifier. Historical literature points to its use in industrial applications such as the production of waterproofing fabrics and as a thickening agent for lubricants. wikipedia.orgdrugfuture.comchemicalbook.com Preparation methods were documented in the mid-20th century, with a 1954 publication describing its synthesis from palmitic acid and an excess of ammonia (B1221849) solution, and a 1962 patent detailing a method using palmitic acid and ammonium carbonate. drugfuture.com

The evolution of research has seen a shift from these bulk applications to more specialized and nuanced uses. The understanding of its surfactant properties has led to investigations into its role in creating stable emulsions for various products. iisc.ac.in More recent research has begun to explore its potential in advanced materials and environmental applications, demonstrating a clear trajectory from a basic industrial chemical to a compound with potential in high-technology fields.

Contemporary Research Landscape and Emerging Fields for this compound

The current research landscape for this compound is diverse, with studies spanning chemistry, biology, and materials science. Its role as a surfactant remains a key area of investigation, particularly in the formation and stabilization of emulsions and nanoparticles.

Key Research Areas:

Materials Science: A significant emerging application is in the treatment of fabrics to impart hydrophobicity. Research has shown that treating cotton fabrics with ammonium palmitate in a supercritical carbon dioxide medium can increase their water-repellent properties. researchgate.net This has potential applications in creating stain-resistant and self-cleaning textiles. researchgate.net

Colloid and Interface Science: The compound is studied for its ability to reduce surface tension. For instance, it can lower the surface tension at the water-air interface from 71.98 mN/m to as low as 30.9 mN/m, making it effective for oil dispersion and collection. aem.az

Nanotechnology: Ammonium salts of fatty acids are being used in the synthesis of nanoparticles. They can act as capping agents, stabilizing the nanoparticles and preventing them from aggregating. termedia.pl

Biochemistry: There is research into the synergistic effects of palmitic acid and ammonium in biological systems. One study investigated how their combined action can uncouple electron transfer and ATP synthesis in chloroplasts, suggesting a role in regulating energy processes in plant cells. nih.gov

Data on Physical and Chemical Properties:

PropertyValue
Molecular Formula C16H35NO2
Molar Mass 273.45 g/mol
Appearance Yellow-white powder
Boiling Point 340.6 °C
Solubility Soluble in water. Slightly soluble in benzene (B151609) and xylene. Practically insoluble in acetone, ethanol, and methanol (B129727) at room temperature. wikipedia.orgdrugfuture.com

Interdisciplinary Significance of this compound Investigations

The study of this compound holds significance across multiple scientific disciplines. Its fundamental chemical properties as a surfactant bridge the gap between chemistry and materials science, leading to the development of functional textiles. researchgate.net In the realm of environmental science, its oil-dispersing capabilities are of considerable interest for mitigating oil spills.

From a biological perspective, while this article does not delve into direct health effects, the interaction of its constituent parts—palmitic acid and ammonium—with biological systems is a subject of biochemical research. nih.govnih.gov For example, the study of how these components affect cellular energy metabolism highlights the intersection of chemistry and biology. nih.gov Furthermore, its use in stabilizing drug formulations illustrates its relevance in pharmaceutical science. ontosight.ai The synthesis and characterization of such compounds also involve advanced analytical techniques, such as X-ray diffraction and infrared spectroscopy, connecting synthetic chemistry with physical chemistry and crystallography. acs.org

The compound's ability to form various structures, from simple micelles to more complex liquid crystals, also makes it a subject of interest in soft matter physics. scispace.com The investigation of such a seemingly simple molecule thus provides a platform for interdisciplinary collaboration, driving innovation in fields ranging from consumer products to environmental remediation and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2.H3N<br>C16H35NO2 B213261 Hexadecanoic acid, ammonium salt CAS No. 593-26-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

593-26-0

Molecular Formula

C16H32O2.H3N
C16H35NO2

Molecular Weight

273.45 g/mol

IUPAC Name

azanium;hexadecanoate

InChI

InChI=1S/C16H32O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);1H3

InChI Key

LRIHKZMLMWYPFS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)O.N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[NH4+]

Other CAS No.

593-26-0

Synonyms

Hexadecanoic acid. ammonium salt

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Hexadecanoic Acid, Ammonium Salt

Established Synthetic Pathways for Hexadecanoic Acid, Ammonium (B1175870) Salt

The conventional synthesis of hexadecanoic acid, ammonium salt relies on straightforward acid-base chemistry, which can be adapted for large-scale industrial production.

Neutralization Reactions of Hexadecanoic Acid

The most direct method for preparing this compound is through the neutralization of hexadecanoic acid. quora.com This acid-base reaction involves the transfer of a proton (H+) from the carboxylic acid group of hexadecanoic acid to the ammonia (B1221849) molecule. quora.combccampus.ca

A typical laboratory procedure involves dissolving hexadecanoic acid in a suitable solvent, such as ethanol. An aqueous solution of ammonium hydroxide (B78521) (28-30% ammonia) is then added to the fatty acid solution. wikipedia.org The mixture is often heated and stirred to ensure the reaction goes to completion, resulting in the formation of ammonium palmitate, which can then be isolated by filtration and drying.

Alternatively, the reaction can be carried out using a carbonate salt of ammonia, such as ammonium carbonate or ammonium bicarbonate. google.com When the fatty acid is heated to a temperature above its melting point but below the decomposition temperature of the resulting ammonium salt, the addition of ammonium carbonate leads to an effervescent reaction, releasing carbon dioxide and forming the solid ammonium salt with high yields. google.com

The general reaction is as follows: CH₃(CH₂)₁₄COOH + NH₃ → CH₃(CH₂)₁₄COO⁻NH₄⁺ quora.com

Industrial-Scale Preparation Methods

On an industrial scale, this compound is often produced using raw materials derived from natural fats and oils. Palm oil, which is rich in hexadecanoic acid, is a common starting material. The first step is the saponification (hydrolysis with a base) of the triglycerides in palm oil to yield crude hexadecanoic acid. This fatty acid is then purified and subsequently neutralized with ammonium hydroxide to produce the ammonium salt.

Another industrial method involves a solvent-free reaction. In this process, the fatty acid is heated to a molten state, and ammonium carbonate is added directly to the heated acid with agitation. google.com This method is efficient, achieving conversion rates of 90-98%, and avoids the costs and complexities associated with solvent use and recovery. google.com

Method Reactants Typical Conditions Key Feature
Laboratory NeutralizationHexadecanoic Acid, Ammonium HydroxideUse of a solvent (e.g., ethanol), heating, and stirring Straightforward acid-base reaction quora.com
Carbonate ReactionHexadecanoic Acid, Ammonium CarbonateHeating fatty acid above its melting point google.comHigh-yield, solvent-free potential google.com
Industrial SaponificationPalm Oil, Base, Ammonium HydroxideSaponification followed by neutralization Utilizes natural, abundant raw materials

Advanced and Sustainable Synthesis Approaches

In response to the growing demand for greener chemical processes, advanced and sustainable methods for synthesizing ammonium salts and their derivatives are being developed. These approaches aim to reduce solvent use, lower energy consumption, and utilize renewable resources.

Chemoenzymatic Synthesis Protocols Utilizing Hexadecanoic Acid

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. ucl.ac.uk Lipases, such as Novozym 435 (an immobilized form of lipase (B570770) B from Candida antarctica), are widely used as biocatalysts for reactions involving fatty acids. rsc.orgateneo.edu These enzymes can catalyze the synthesis of fatty acid amides and esters, which are important precursors for ammonium salt-based surfactants, under mild conditions. rsc.orgateneo.edu

For instance, the amidation of fatty acids or their esters with amines like ethanolamine (B43304) can be effectively catalyzed by lipases. scielo.br This enzymatic approach avoids the high temperatures and pressures required in traditional chemical amidation processes. ateneo.edu The resulting fatty acid amides can then be further processed. Similarly, lipases can be used for the selective esterification of fatty acids in green solvents like 2-methyltetrahydrofuran, achieving high conversion rates to the desired ester precursors. rsc.org

Enzyme Reaction Type Substrates Key Advantage
Novozym 435 (CALB)Esterification5-hydroxymethylfurfural, Methylamine, Fatty Acids rsc.orgHigh conversion in a green solvent rsc.org
Lipase from Pseudomonas fluorescensDirect AminolysisTriglycerides (from Brazil nut oil), Ethanolamine scielo.brGood yields (68-95%) in a one-step process from oil scielo.br
Novozym 435CondensationLauric Acid, Diethanolamine ateneo.eduComplete reaction in 6 hours at 50°C ateneo.edu

Solvent-Minimized and Solvent-Free Fabrication Techniques for Ammonium Salts

Solvent-free synthesis is a key principle of green chemistry. As mentioned in the industrial context, reacting molten hexadecanoic acid directly with ammonium carbonate is a high-yield, solvent-free method for producing ammonium palmitate. google.com This process is advantageous as it eliminates the need for solvent recovery steps, which are often energy-intensive and costly. google.com

Enzymatic methods also offer routes to solvent-free synthesis. The synthesis of lauroyl monoethanolamide, a fatty acid amide, has been successfully demonstrated using a lipase in a solvent-free system. ateneo.edu Furthermore, solvent-free procedures have been developed for synthesizing other quaternary ammonium salts, such as bis(2-hydroxyethyl)dimethylammonium taurate, which are useful for applications like carbon dioxide capture. mdpi.com These reactions are often carried out under neat conditions or with minimal solvent, significantly reducing the environmental footprint of the process. mdpi.com

Derivatization and Synthesis of Complex Quaternary Ammonium Compounds

Hexadecanoic acid serves as a valuable starting material for the synthesis of more complex quaternary ammonium compounds (QACs). ontosight.ai These amphiphilic molecules, which possess a long hydrophobic fatty acid chain and a hydrophilic, positively charged quaternary ammonium headgroup, are highly effective surfactants. ontosight.ai

One synthetic route involves reacting hexadecanoic acid with an amine, such as diethylenetriamine (B155796) or triethanolamine (B1662121), to form an intermediate amide or ester. ontosight.airesearchgate.net This intermediate is then quaternized. For example, reaction with diethylenetriamine followed by quaternization with diethyl sulfate (B86663) produces complex QACs with surfactant and antimicrobial properties. ontosight.ai Similarly, reacting hexadecanoic acid with triethanolamine (TEA) yields quaternary ammonium salts that have been studied for their effectiveness as oil dispersing agents. researchgate.net The synthesis of gemini (B1671429) surfactants, which contain two hydrophobic tails and two hydrophilic headgroups, has also been achieved starting from fatty acids like hexadecanoic acid. mdpi.com

Chemical Reactivity and Functional Group Transformations of this compound

This compound, also known as ammonium palmitate, possesses a dual chemical nature conferred by its constituent ions: the ammonium cation (NH₄⁺) and the palmitate anion (CH₃(CH₂)₁₄COO⁻). This structure dictates its reactivity, which is centered around the acid-base characteristics of the ammonium ion and the rich chemistry of the long-chain carboxylate. The functional group transformations primarily involve the carboxylate head and, to a lesser extent, the aliphatic tail.

Acid-Base Interactions and Hydrolytic Behavior of this compound

The formation of this compound is fundamentally an acid-base reaction between palmitic acid, a weak acid, and ammonia, a weak base. rsc.org This reaction is reversible and exists in a dynamic equilibrium. rsc.org The stability of the ammonium salt is sensitive to environmental conditions such as temperature and pressure; for instance, the rapid formation and decomposition of the salt are dependent on the partial pressure of ammonia in the reactor. rsc.org

In aqueous solutions, ammonium palmitate is soluble and its behavior is governed by the hydrolysis of both the ammonium and palmitate ions. wikipedia.org The ammonium ion can donate a proton to water to form ammonia and a hydronium ion, while the palmitate ion can accept a proton from water to form palmitic acid and a hydroxide ion. This results in a solution whose pH is determined by the relative strengths of the acidic cation and the basic anion.

The hydrolysis of esters derived from the palmitate moiety has been a subject of study. For example, the hydrolysis of p-nitrophenyl palmitate can be catalytically influenced by the presence of dialkylammonium bilayer membranes. oup.com In non-aqueous conditions, the base-catalyzed hydrolysis of a fatty ester can yield the carboxylate ion of the corresponding acid. semanticscholar.org

Table 1: Acid-Base Equilibrium of this compound Formation

ReactantsProductsEquilibrium Condition
Palmitic Acid (C₁₆H₃₂O₂)This compound (C₁₆H₃₅NO₂)Reversible acid-base reaction influenced by temperature and ammonia pressure. rsc.org
Ammonia (NH₃)

Oxidative and Reductive Transformations of this compound

The hexadecanoic acid moiety is susceptible to both oxidative and reductive transformations, which can target either the carboxylic group or the long hydrocarbon chain.

Oxidative Transformations: The oxidation of fatty acids like palmitic acid can occur through various pathways. Heterogeneous oxidation by hydroxyl (OH) radicals can lead to the formation of functionalized products. copernicus.org Studies on the OH oxidation of organic particles containing compounds similar to palmitic acid have shown the formation of hydroxyl and ketone derivatives. copernicus.org Furthermore, modified Wacker-type oxidation processes can transform unsaturated fatty acids into their corresponding keto fatty acids, a reaction promoted by certain metal ions. science.gov While palmitic acid is saturated, these studies on related fatty acids indicate potential pathways for its functionalization under specific oxidative conditions.

Reductive Transformations: The carboxylate group of the palmitate anion is generally resistant to reduction. However, under specific catalytic conditions, transformations can be achieved. For instance, the direct reductive amination of palmitic acid can be performed to synthesize fatty amines. uantwerpen.be This process typically involves amidation followed by hydrogenation. uantwerpen.be Additionally, while not a direct reduction of the ammonium salt, related reductive processes include the hydrodehalogenation of halogenated organic compounds, which can be achieved using reagents like lithium in liquid ammonia. acs.org Carboxylic acid reductase (CAR) enzymes have also been utilized in cell-free systems to catalyze the reduction of palmitic acid to hexadecanal. nih.gov

Table 2: Selected Oxidative and Reductive Transformations of the Palmitate Moiety

Transformation TypeReagents/CatalystsProducts
OxidationOH RadicalsHydroxyl and Ketone Derivatives
OxidationModified Wacker-type (on related unsaturated acids)Keto fatty acids science.gov
ReductionCarboxylic Acid Reductase (CAR)Hexadecanal nih.gov
Reductive AminationPtVOx/SiO₂, Nb₂O₅, H₂N,N-dimethylpalmitamide, Tertiary fatty amines uantwerpen.be

Substitution Reactions and Halogenated Derivatives of Hexadecanoic Acid Moieties

The primary substitution reactions involving the hexadecanoic acid moiety occur at the α-carbon position relative to the carboxyl group or, in some cases, along the hydrocarbon chain.

Halogenation is a key substitution reaction for fatty acids. Processes have been developed for the α-halogenation, particularly α-chlorination, of carboxylic acids such as lauric, myristic, palmitic, and stearic acids. google.com These reactions can utilize elemental halogens like chlorine gas or other halogenating agents. google.com Naturally occurring halogenated fatty acids, containing fluorine, chlorine, or bromine, have also been identified in various organisms. nih.govgerli.com For example, ω-fluoropalmitic acid has been found in the seed oil of certain plants. gerli.com Chlorinated derivatives, such as 9-chloro-10-hydroxypalmitic acid and 10-chloro-9-hydroxypalmitic acid, have been reported in jellyfish lipids. researchgate.net The formation of such halogenated derivatives can also occur during industrial processes like water disinfection or the bleaching of wheat flour. researchgate.net

Table 3: Examples of Halogenated Derivatives of Hexadecanoic Acid

Derivative NameHalogenPosition of SubstitutionSource/Method of Formation
α-Chloropalmitic acidChlorineC-2 (α-position)Chemical Synthesis google.com
ω-Fluoropalmitic acidFluorineC-16 (ω-position)Natural Product (Plant) gerli.com
9-Chloro-10-hydroxypalmitic acidChlorineC-9Natural Product (Jellyfish) researchgate.net
10-Chloro-9-hydroxypalmitic acidChlorineC-10Natural Product (Jellyfish) researchgate.net

Coordination Chemistry and Metal Complexation Studies Involving Palmitate Ligands

The palmitate anion, derived from this compound, is an effective ligand in coordination chemistry. It can coordinate to metal ions through its carboxylate group, typically acting as a bidentate or monodentate ligand to form metal complexes, often referred to as metal soaps.

A variety of metal-palmitate complexes have been synthesized and characterized. For instance, complexes of d-block elements with hexadecanoic acid have been prepared and studied for their physical and chemical properties. semanticscholar.orgresearchgate.net The synthesis of copper(II) palmitate complexes has been reported, and their structures have been investigated using spectral methods, which suggest they can possess geometries such as elongated octahedra. ua.ptresearchgate.net

Studies have also explored mixed-ligand complexes. For example, mixed complex compounds of calcium palmitate with amides like acetamide, nicotinamide, and thiocarbamide have been synthesized. researchcommons.org In these structures, the palmitate fragment coordinates in a bidentate fashion. researchcommons.org7universum.com Furthermore, organometallic complexes involving palmitate ligands have been developed, such as ruthenium(II) and osmium(II) derivatives containing palmitic acid curcumin (B1669340) ester ligands, which have been investigated for potential applications. nih.gov The formation of these complexes is confirmed through techniques like FT-IR spectroscopy, which shows the formation of a metal-oxygen (M-O) linkage. semanticscholar.orgresearchgate.net

Table 4: Selected Metal Complexes with Palmitate Ligands

Metal IonOther Ligands (if any)Complex Characteristics
Copper (Cu²⁺)PhenylthioureaDimeric nature with elongated octahedral geometry. ua.pt
Calcium (Ca²⁺)Acetamide, NicotinamideMixed-ligand complex where palmitate coordinates bidentantly. researchcommons.org
Ruthenium (Ru²⁺)p-cymene, Curcumin esterHalf-sandwich organometallic complex. nih.gov
Osmium (Os²⁺)p-cymene, Curcumin esterHalf-sandwich organometallic complex. nih.gov
Various d-block metalsNoneCharacterized by UV-Vis, FT-IR, and XRD; show high thermal stability. semanticscholar.orgresearchgate.net

Advanced Characterization and Spectroscopic Analysis of Hexadecanoic Acid, Ammonium Salt

Spectroscopic Probes for Molecular Structure and Bonding

Spectroscopic techniques are invaluable for elucidating the molecular structure and bonding characteristics of chemical compounds. For hexadecanoic acid, ammonium (B1175870) salt, infrared, ultraviolet-visible, and vibrational sum frequency generation spectroscopy provide detailed insights into its vibrational modes, electronic transitions, and interfacial behavior.

Vibrational Sum Frequency Generation Spectroscopy for Interfacial Analysis

Vibrational Sum Frequency Generation (VSFG) spectroscopy is a surface-specific technique ideal for studying the molecular structure and orientation at interfaces. osu.edu This is particularly relevant for amphiphilic molecules like hexadecanoic acid, ammonium salt, which tend to form organized layers at interfaces such as the air-water interface.

VSFG studies on palmitic acid monolayers, a closely related system, have provided valuable information on the orientation and ordering of the alkyl chains and the interactions of the carboxylate headgroup with the aqueous subphase. osu.edugoogle.co.jp These studies have investigated the influence of ions like Na⁺ and K⁺ on the binding to the carboxylate headgroup, revealing details about the interfacial ion-headgroup interactions. osu.edu By analyzing the VSFG spectra in the C-H and O-H stretching regions, researchers can deduce the conformational order (e.g., the presence of gauche defects) of the alkyl chains and the hydrogen-bonding network of water molecules at the interface. nih.govdntb.gov.ua While specific VSFG data for this compound is not abundant in the provided results, the principles and findings from studies on similar long-chain fatty acid salts and monolayers are directly applicable.

Crystallographic and Morphological Investigations

The bulk and surface morphology, as well as the crystal structure, are critical properties that influence the physical behavior of this compound. X-ray diffraction, electron microscopy, and Brewster angle microscopy are key techniques for these investigations.

X-ray Diffraction and Single Crystal Structure Determination

X-ray diffraction (XRD) is the primary method for determining the crystal structure of solid materials. Studies on ammonium palmitate have shown that its crystals belong to the monoclinic space group P2₁/n. wikipedia.orgacs.orgacs.org The methylene (B1212753) groups within the crystal structure pack in a triclinic subcell. acs.orgacs.org This packing arrangement is the same as that observed in the B form of potassium fatty acid salts. acs.org

Single crystal X-ray diffraction provides precise atomic coordinates and details about the molecular arrangement within the unit cell. For ammonium palmitate, a bladelike crystal was examined at 145 K to obtain its structure. acs.org The analysis of a related compound, hydrous 1,3-propanediamine dihexadecanoate, which is also a long-chain ammonium salt, revealed a triclinic crystal system with the space group P-1. mdpi.comresearchgate.net Such detailed structural information is fundamental for understanding the macroscopic properties of the material.

Crystallographic Parameter Value for Ammonium Palmitate Reference
Crystal SystemMonoclinic wikipedia.orgacs.org
Space GroupP2₁/n wikipedia.orgacs.orgacs.org
Methylene Subcell PackingTriclinic acs.orgacs.org

Electron Microscopy for Surface and Bulk Morphology (e.g., SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of materials at high magnification. While the search results did not provide specific SEM images for this compound, they did show images of palmitic acid coated pellets, which can give an idea of the surface texture that can be achieved with this type of material. researchgate.net SEM studies on thermally treated palygorskite, used as an ammonium adsorbent, also demonstrate the utility of this technique in examining the surface features of materials involved in ammonium interactions. researchgate.net For this compound, SEM would be valuable for characterizing the particle size, shape, and surface morphology of its powder form, which can influence its properties as a thickening agent or in waterproofing applications.

Brewster Angle Microscopy for Monolayer Characterization

Brewster Angle Microscopy (BAM) is a powerful, non-invasive optical technique for visualizing monolayers at the air-water interface in real-time. science.govmpg.denih.gov It allows for the observation of the lateral organization of films, including phase transitions and the formation of domains. nih.gov

When a monolayer of an amphiphilic substance like this compound is formed on a water surface, BAM can reveal the different phases (e.g., gas, liquid-expanded, liquid-condensed, solid) as the monolayer is compressed. researchgate.net Studies on palmitic acid monolayers have used BAM to show how proteins can alter the phase behavior, inhibiting the formation of condensed phases and creating new fluid, protein-rich phases. science.gov This demonstrates the capability of BAM to provide insights into how this compound might interact with other molecules at an interface, which is crucial for its application in complex formulations. The technique is sensitive to changes in film thickness and refractive index, allowing for the characterization of domain shapes, sizes, and packing homogeneity. science.govresearchgate.net

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for assessing the purity and detailed composition of this compound. These methods allow for the separation and identification of the main component, as well as any impurities or related fatty acid species.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like ammonium palmitate. A common approach involves pre-column derivatization to enhance detectability. For instance, derivatization with a fluorescent tag allows for sensitive detection. nih.gov

A typical HPLC method for analyzing compounds similar to ammonium palmitate would utilize a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govrsc.org Gradient elution, where the solvent composition is changed over the course of the analysis, can be employed to achieve optimal separation of various components in a mixture. rsc.org Detection can be accomplished using a variety of detectors, with fluorescence and mass spectrometry (LC-MS) being particularly sensitive. nih.govrsc.org

For instance, in the analysis of fatty acids, a mobile phase consisting of water with 0.1% formic acid and 20 mmol L⁻¹ ammonium formate (B1220265) (solvent A) and isopropanol (B130326) with 0.1% formic acid and 20 mmol L⁻¹ ammonium formate (solvent B) has been used with a gradient elution. rsc.org

Table 1: Illustrative HPLC Parameters for Fatty Acid Analysis

ParameterValue
Column C18 Reversed-Phase
Mobile Phase A Water with 0.1% Formic Acid and 20 mmol L⁻¹ Ammonium Formate
Mobile Phase B Isopropanol with 0.1% Formic Acid and 20 mmol L⁻¹ Ammonium Formate
Flow Rate 0.25 mL min⁻¹
Injection Volume 3 µL
Detection ESI-MS/MS

This table is for illustrative purposes and specific conditions may vary based on the exact instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the detailed analysis of fatty acids. unar.ac.id Due to the low volatility of fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). researchgate.netresearchgate.net This derivatization not only improves chromatographic performance but also enhances detection sensitivity. rsc.org

The separation of FAMEs is achieved on a capillary column, often with a polar stationary phase to effectively separate based on chain length and degree of unsaturation. researchgate.netnih.gov The mass spectrometer detector provides both qualitative and quantitative information. The fragmentation patterns observed in the mass spectra are characteristic of specific fatty acids, allowing for their unambiguous identification. unar.ac.idnih.gov

High-temperature GC-MS (HTGC-MS) can be employed for the analysis of less volatile lipids, allowing for the separation of a wide range of compounds in a single run. nih.gov

Table 2: Typical GC-MS Operating Conditions for Fatty Acid Methyl Ester Analysis

ParameterValue
Column ZB-5HT capillary column (30 m × 0.32 mm, 0.1 µm film thickness)
Carrier Gas Helium at a constant flow of 2 ml/min
Injector Temperature 80°C
Oven Temperature Program 80°C to 240°C at 5°C/min; 240°C to 320°C at 2.5°C/min; 320°C to 350°C at 1°C/min
MS Source Temperature 250°C
Ionization Energy 70 eV (Electron Impact)

This table represents a typical set of parameters; optimization is often necessary for specific applications. nih.gov

Thermal and Phase Behavior Characterization

The thermal properties of this compound are critical for understanding its stability and phase transitions. Techniques like Differential Scanning Calorimetry and Thermogravimetric Analysis provide valuable insights into these characteristics.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. osti.gov For ammonium palmitate, DSC can be used to determine its melting point and latent heat of fusion. researchgate.netnih.gov Discrepancies in reported melting points for this compound could be due to variations in sample purity or hydration state, which can be investigated using DSC under controlled humidity.

Studies on similar fatty acid salts have used DSC to investigate phase transitions. researchgate.net For example, DSC measurements on ammonium myristate were conducted with a heating and cooling rate of 25 °C per hour over a temperature range of 18 to 95 °C.

Table 3: Illustrative DSC Data for a Fatty Acid Salt

ParameterValueReference
Heating/Cooling Rate 25 °C/hour
Temperature Range 18 - 95 °C

This data is for a related compound, ammonium myristate, and serves as an example of typical DSC experimental parameters.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. rsc.org This technique is instrumental in determining the thermal stability and decomposition profile of this compound. nih.govbournemouth.ac.uk TGA can identify the temperatures at which the compound begins to degrade and reveal the different stages of decomposition. nih.gov For instance, studies on related fatty acid ionic liquids have shown that their thermal stability is influenced by both the cation and the anion. bournemouth.ac.uk

In the analysis of similar compounds, TGA has been used to determine the temperature of maximum degradation rate. rsc.org For some fatty acid-based ionic liquids, the onset of decomposition occurs below 200 °C. bournemouth.ac.uk

Table 4: Thermal Stability Data for Related Fatty Acid-Based Ionic Liquids

CompoundOnset Decomposition Temperature (T_onset)
Methyltrioctylammonium hexanoate< 200 °C
Methyltrioctylammonium octanoate< 200 °C
Tetrahexylammonium octanoate< 200 °C
Methyltrioctylammonium laurate< 200 °C
Methyltrioctylammonium palmitate< 200 °C
Tetrahexylammonium palmitate< 200 °C
Methyltrioctylammonium stearate< 200 °C
Methyltrioctylammonium oleate< 200 °C

This table shows the thermal stability of various fatty acid ionic liquids, indicating that decomposition often begins below 200°C. bournemouth.ac.uk

Surface and Interfacial Science Characterization

As a surfactant, the behavior of this compound at interfaces is of primary interest. Its ability to reduce surface tension is a key characteristic. The amphiphilic structure, with a hydrophilic ammonium group and a hydrophobic palmitate chain, drives its adsorption at interfaces.

The surface tension of aqueous solutions of surfactants is typically measured using techniques like the Wilhelmy plate method with a tensiometer. royalsocietypublishing.org By measuring the surface tension at various concentrations, the critical micelle concentration (CMC) can be determined. The CMC is the concentration at which surfactant molecules begin to form aggregates called micelles. researchgate.net For example, it has been reported that this compound can reduce the surface tension of the water-air interface from approximately 72 mN/m to about 31 mN/m.

Studies on similar surfactant systems have determined properties such as the minimum area per surfactant molecule (A_min) at the air-water interface. royalsocietypublishing.orgresearchgate.net For a group of Gemini (B1671429) quaternary ammonium surfactants with carboxylic counterions, the minimum surface tension achieved was 26.51 mN m⁻¹. royalsocietypublishing.org

Table 5: Surface Activity of this compound

PropertyValue
Initial Surface Tension of Water ~72 mN/m
Final Surface Tension ~31 mN/m

This table highlights the significant reduction in surface tension caused by this compound.

Surface Tension Measurements and Surface Activity Assessment

This compound, also known as ammonium palmitate, is the ammonium salt of hexadecanoic acid. As an amphiphilic molecule, it possesses a long hydrophobic alkyl chain and a polar ammonium head group, which imparts significant surface-active properties. This characteristic allows it to reduce the surface tension at interfaces, a key attribute for various industrial and environmental applications. researchgate.net

The surface activity of this compound and its derivatives is primarily evaluated by measuring the reduction in the surface tension of water. For instance, the salt formed from hexadecanoic acid and monoethanolamine demonstrates high surface activity, capable of lowering the surface tension at the water-air interface from 71.98 mN/m to 30.9 mN/m. researchgate.net Similarly, the pure ammonium salt of hexadecanoic acid reduces the surface tension of water from approximately 72 mN/m to around 31 mN/m. The effectiveness of these surfactants is concentration-dependent, and their performance can be influenced by the presence of other ions in the solution.

The critical micelle concentration (CMC) is another crucial parameter that defines the efficiency of a surfactant. researchgate.netalfa-chemistry.com Below the CMC, surfactant molecules primarily exist individually, but above this concentration, they aggregate to form micelles. alfa-chemistry.com The determination of the CMC, along with other parameters such as the surface pressure at the CMC and the Gibbs free energies of micellization and adsorption, provides a comprehensive understanding of the surfactant's behavior at interfaces. researchgate.net

Surface Tension Reduction by Ammonium Salts of Hexadecanoic Acid
CompoundInitial Surface Tension (mN/m)Final Surface Tension (mN/m)Reference
This compound~72~31
Salt of Hexadecanoic acid with Monoethanolamine71.9830.9 researchgate.net
Quaternary ammonium salt of Hexadecanoic acid with Triethanolamine (B1662121)62.234.4 cyberleninka.ru

Analysis of Monolayer Formation and Interfacial Phenomena

The behavior of this compound at interfaces can be meticulously studied through the formation and analysis of monolayers, often employing techniques like Langmuir-Blodgett (LB) deposition. nih.govarxiv.org These methods allow for the creation of highly organized, single-molecule-thick films on a liquid subphase, which can then be transferred to a solid substrate for detailed structural characterization. arxiv.orgresearchgate.net

In a single Langmuir-Blodgett monolayer of fatty acid salts, the acyl chains typically adopt an all-trans conformation and are oriented with their long axes perpendicular to the substrate. nih.gov The molecules arrange themselves in a hexagonal packing structure, exhibiting long-range bond orientational order and short-range positional order. nih.gov When multiple layers are deposited, they form stacked bilayer lamellae where the polar head groups of the fatty acid ions are arranged head-to-head, held together by ionic interactions. nih.gov

Spectroscopic techniques such as X-ray photoelectron spectroscopy (XPS) provide further insights into the composition and orientation of molecules at the air-water interface. rsc.org Studies have shown that for aqueous ammonium-carboxylate systems, the neutral carboxylic acid species tend to accumulate at the surface, while the charged carboxylate ions are depleted from it. rsc.org The hydrophobic alkyl chains orient themselves upwards, away from the aqueous phase. rsc.org The presence of ammonium salts in the aqueous subphase can influence the phase behavior and structure of lipid monolayers, affecting parameters like surface pressure and the ordering of the lipid chains. publish.csiro.au

Structural Characteristics of Fatty Acid Salt Monolayers
PropertyDescriptionReference
Acyl Chain ConformationAll-trans nih.gov
Molecular OrientationLong axes normal to the substrate nih.gov
In-Plane PackingHexagonal with long-range bond orientational order nih.gov
Multilayer StructureStacked bilayer lamellae with head-to-head arrangement nih.gov
Interfacial OrientationHydrophobic alkyl chains oriented upwards, perpendicular to the aqueous surface rsc.org

Theoretical and Computational Chemistry Studies on Hexadecanoic Acid, Ammonium Salt

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as powerful theoretical tools to elucidate the intrinsic properties of molecules. For hexadecanoic acid, ammonium (B1175870) salt, with the chemical formula CH₃(CH₂)₁₄COONH₄, these computational methods provide fundamental insights into its electronic structure and potential chemical behavior. ethernet.edu.et By solving the Schrödinger equation for the molecule, researchers can determine a variety of electronic properties that dictate its reactivity and interactions.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

A key application of quantum chemical calculations is Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A larger gap generally signifies higher stability and lower reactivity, whereas a smaller gap suggests greater reactivity.

In the case of hexadecanoic acid, ammonium salt, the HOMO is predominantly localized on the carboxylate anion (CH₃(CH₂)₁₄COO⁻), which constitutes the electron-donating portion of the salt. Conversely, the LUMO is associated with the ammonium cation (NH₄⁺), the electron-accepting component. Computational chemistry allows for the precise calculation of these orbital energies.

Calculated Frontier Orbital Energies of this compound
Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO2.5
HOMO-LUMO Gap9.3

Note: These values are illustrative and can vary depending on the level of theory and basis set employed in the quantum chemical calculation.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential, shown in red, are prone to electrophilic attack, while areas of positive potential, depicted in blue, are susceptible to nucleophilic attack. Green and yellow areas indicate regions of neutral or near-neutral potential.

For this compound, an MEP map would reveal a high concentration of negative charge (red) around the oxygen atoms of the carboxylate group, identifying them as the most probable sites for interaction with electrophiles. In contrast, the hydrogen atoms of the ammonium cation would display a positive potential (blue), marking them as likely targets for nucleophiles. The long hydrocarbon chain of the hexadecanoate (B85987) moiety would be characterized by a largely neutral potential (green). This visual representation is crucial for understanding intermolecular forces and how the molecule orients itself in the presence of other chemical species or surfaces.

Predictive Modeling of Physico-Chemical Behavior

Predictive modeling based on theoretical frameworks is indispensable for estimating the physico-chemical properties of substances under diverse conditions, offering a time- and resource-efficient alternative to purely experimental investigations.

Equation of State Modeling (e.g., Peng-Robinson Equation)

Equations of State (EoS) are thermodynamic models that correlate the pressure, volume, and temperature of a substance. The Peng-Robinson EoS is a widely utilized cubic EoS that provides reliable predictions of the phase behavior for a broad range of pure substances and mixtures, especially those that are nonpolar or weakly polar.

The direct application of the standard Peng-Robinson EoS to this compound, presents challenges due to the compound's ionic nature and the strong intermolecular forces at play. However, modified versions of the Peng-Robinson EoS, which incorporate terms to account for ionic interactions and molecular association, can be employed to model its behavior in various solvents or as a component in a mixture. These advanced models are vital for the design and optimization of industrial processes where this compound may be utilized.

Statistical Associating Fluid Theory (e.g., PC-SAFT) for Phase Equilibrium

The Statistical Associating Fluid Theory (SAFT) and its derivatives, such as the Perturbed-Chain SAFT (PC-SAFT), represent a more sophisticated class of equations of state tailored for complex fluids, including those characterized by strong associating forces like hydrogen bonding. The PC-SAFT model conceptualizes molecules as chains of spherical segments and includes terms that account for chain formation, segment-segment interactions, and association phenomena.

Given the molecular architecture of this compound, which features a long hydrocarbon tail, an ionic head group, and the capacity for hydrogen bonding between the ammonium cation and the carboxylate anion, PC-SAFT is a well-suited model for describing its phase equilibrium. It can be used to predict properties such as vapor-liquid equilibria, liquid-liquid equilibria, and solubilities in various solvents. The accuracy of the model relies on specific molecular parameters that can be derived from experimental data or estimated through group contribution methods.

Application of Wenzel and Cassie Models in Superhydrophobicity Research

The Wenzel and Cassie-Baxter models are foundational theories in the study of surface wettability and superhydrophobicity, describing how surface roughness influences the contact angle of a liquid droplet.

Wenzel Model: This model posits that the liquid completely wets the rough contours of the surface. It predicts that surface roughness amplifies the inherent wetting properties of the material, making a hydrophilic surface more hydrophilic and a hydrophobic surface more hydrophobic.

Cassie-Baxter Model: This model describes a scenario where a liquid droplet rests on the peaks of a rough surface, trapping air in the cavities beneath it. This entrapped air significantly minimizes the solid-liquid contact area, resulting in exceptionally high apparent contact angles and superhydrophobic behavior.

Applications in Advanced Materials Science and Engineering

Functional Coatings and Surface Modification Technologies

Hexadecanoic acid, ammonium (B1175870) salt, also known as ammonium palmitate, has been identified as a key agent for modifying material surfaces to impart hydrophobicity. Its molecular structure, featuring a long, nonpolar hydrocarbon tail and a polar ammonium head, makes it an effective compound for altering surface energy.

The creation of superhydrophobic surfaces, which exhibit extreme water repellency, is a significant area of materials research with applications in self-cleaning fabrics, anti-icing surfaces, and moisture-resistant electronics. tandfonline.commdpi.com Superhydrophobicity is typically achieved by creating a surface with a specific micro- and nanoscale hierarchical roughness and then lowering its surface energy with a chemical coating. tandfonline.com

Ammonium palmitate is used as this low surface energy coating. Research has demonstrated that impregnating materials like cotton fabric with ammonium palmitate can induce superhydrophobic properties. researchgate.netresearchgate.net The process results in surfaces with water contact angles (WCA) exceeding 150 degrees, the threshold for superhydrophobicity. researchgate.netbutlerov.com This high contact angle ensures that water droplets remain spherical and roll off the surface easily, carrying away contaminants in a self-cleaning mechanism modeled after the lotus (B1177795) leaf. tandfonline.commdpi.com The effectiveness of this method has led to its exploration for producing water-repellent outdoor equipment, rainwear, and stain-resistant textiles. researchgate.net

A particularly advanced and environmentally friendly method for applying ammonium palmitate to substrates is through supercritical fluid impregnation, most commonly using supercritical carbon dioxide (scCO₂). researchgate.netglycopedia.eu Supercritical fluids possess a unique combination of gas-like viscosity and liquid-like density, allowing for efficient penetration into porous materials like textiles without the use of harsh organic solvents. glycopedia.eu

Researchers have successfully used scCO₂ to impregnate cotton fabrics with ammonium palmitate, transforming the naturally hydrophilic material into a superhydrophobic one. researchgate.netbutlerov.com This process is conducted under controlled conditions of temperature and pressure to optimize the solubility of the ammonium palmitate in the supercritical fluid. butlerov.comscf-tp.ru The treatment has proven effective across various types of cotton fabrics, demonstrating its versatility. researchgate.net The scCO₂ acts as a carrier, depositing the ammonium palmitate onto the fiber surfaces; upon depressurization, the CO₂ returns to a gaseous state, leaving behind a functionalized, water-repellent fabric. glycopedia.eu

Table 1: Parameters for Supercritical Fluid Impregnation of Cotton with Ammonium Palmitate

Parameter Value Range Source(s)
Supercritical Fluid Carbon Dioxide (CO₂) butlerov.comglycopedia.eu
Hydrophobing Agent Ammonium Palmitate researchgate.netbutlerov.com
Temperature 35 to 60 °C (308.15 to 333.15 K) butlerov.comglycopedia.eu
Pressure 9.0 to 32.5 MPa butlerov.comglycopedia.euscf-tp.ru

| Resulting WCA | > 120° (Ultrahydrophobic) to > 150° (Superhydrophobic) | researchgate.netbutlerov.com |

Surfactant and Emulsifier Systems in Chemical Formulations

Hexadecanoic acid, ammonium salt is classified as a cationic surfactant. astm.org Its amphiphilic nature, with a long hydrophobic alkyl chain and a hydrophilic ammonium headgroup, allows it to reduce the surface tension at interfaces, such as between oil and water. This property makes it a valuable component as both a surfactant and an emulsifier in a wide array of chemical formulations. evitachem.com

As a surfactant, it lowers the surface tension of water significantly, from approximately 72 mN/m to around 31 mN/m. This makes it effective for applications requiring wetting, dispersing, and foaming. As an emulsifier, it facilitates the mixing of immiscible liquids, such as oil and water, by forming a stable emulsion. It is used in the production of cosmetics, detergents, and other industrial products. googleapis.com Quaternary ammonium salts, in general, are used as ingredients in fabric softeners, hair conditioners, dispersants, and emulsifiers for various commercial and industrial processes. googleapis.com Its ability to stabilize mixtures and modify surface properties underscores its importance in chemical formulation science. firp-ula.org

Table 3: Chemical Compounds Mentioned

Compound Name Synonym(s) Role/Application Mentioned
This compound Ammonium palmitate Superhydrophobic coatings, Surfactant, Emulsifier
Palmitic Acid Hexadecanoic acid Parent acid for the salt, Phase Change Material (PCM)
Carbon Dioxide CO₂ Supercritical fluid for impregnation
bis(2-hydroxyethyl) ammonium palmitate DPA Protic Ionic Liquid Crystal (PILC) for lubrication
Silica (B1680970) Silicon Dioxide (SiO₂) Inorganic matrix for composite PCMs
Tetraethyl Orthosilicate TEOS Precursor for silica matrix in sol-gel method
Lauric Acid Dodecanoic acid Phase Change Material (PCM)
n-Eicosane - Paraffin-based Phase Change Material (PCM)
Sodium Nitrate (B79036) NaNO₃ Inorganic Phase Change Material (Molten Salt)

Emulsion Stabilization and Rheological Modification

Ammonium palmitate serves as a highly effective surfactant for the creation and stabilization of oil-in-water (O/W) emulsions. google.com Its amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension and facilitating the dispersion of oil droplets within an aqueous phase. The stability and rheological behavior of these emulsions are critically influenced by the emulsifier's composition. google.com

Research has shown that the concentration of palmitate in emulsifier systems is a key determinant of emulsion quality. In mixed palmitate-stearate systems, optimal stability, fineness, and viscosity are often achieved within a specific concentration range, highlighting the targeted role of the palmitate component in dictating the final properties of the emulsion. google.com The long hydrocarbon chain of the palmitate contributes to a stable interfacial film, which acts as a barrier to prevent droplet coalescence and subsequent phase separation, a common failure mode for emulsions. google.comnih.gov

The rheological properties, or the flow characteristics, of an emulsion are also significantly modified by the presence of ammonium palmitate. The formation of a structured interfacial layer and the interactions between stabilized droplets can lead to a considerable increase in viscosity compared to emulsions formulated with other soaps. google.com Rheological testing can serve as a rapid method for assessing emulsion stability, with measurements like zero-shear viscosity providing insight into the long-term physical integrity of the system. rheologylab.com A higher zero-shear viscosity generally indicates a more stable network, impeding droplet movement and slowing degradation processes like creaming. rheologylab.com

Table 1: Influence of Palmitate Content on Emulsion Properties This table is illustrative, based on findings that specific compositions optimize emulsion characteristics.

Palmitate Content (% by weight in emulsifier) Emulsion Fineness (Optical Appearance) Stability Viscosity
< 60% Sub-optimal Acceptable Acceptable
60-80% Very Good High Optimal

Integration into Deep Eutectic Solvent Systems

Deep Eutectic Solvents (DESs) are emerging as a class of green solvents with properties similar to ionic liquids but are often cheaper, less toxic, and more biodegradable. ui.ac.id A DES is typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt, with one or more hydrogen bond donors (HBDs). ui.ac.id

The components of ammonium palmitate—an ammonium salt and a fatty acid—are key ingredients in the formulation of certain DESs. Studies have explored the use of various quaternary ammonium salts (as HBAs) in combination with carboxylic acids like palmitic acid (as HBDs) to create effective DESs for specific applications, such as the pretreatment of oils and the synthesis of biodiesel. ui.ac.idresearchgate.net For instance, DESs have been successfully prepared by mixing dodecyl trimethyl ammonium chloride or tetrabutyl ammonium chloride with acids to act as catalysts for the esterification of palmitic acid. elsevierpure.comresearchgate.netelsevierpure.com In these systems, the ammonium salt and the fatty acid interact through hydrogen bonding to form a eutectic mixture with a melting point significantly lower than that of its individual components. ui.ac.id This process demonstrates the fundamental role of both the ammonium and palmitate moieties in the creation of these novel solvent systems.

The use of these DESs as both a solvent and a catalyst has been shown to be an eco-friendly and efficient method for chemical reactions like esterification, achieving high product yields under mild conditions. elsevierpure.comresearchgate.net

Tribological Applications and Lubricant Formulations

Tribology, the science of interacting surfaces in relative motion, benefits significantly from additives that reduce friction and wear. Ammonium palmitate and its derivatives have been identified as promising additives, particularly for environmentally friendly water-based lubricants.

Design of Water-Based Lubricants with Ammonium Palmitate Additives

Water-based lubricants (WBLs) are attractive for their cooling capacity and low environmental impact, but they inherently possess poor lubricity and can promote corrosion. mdpi.comresearchgate.netmdpi.com The addition of ammonium palmitate derivatives, often in the form of protic ionic liquid crystals (PILCs), has been shown to dramatically improve the performance of WBLs. mdpi.comresearchgate.net

Research involving a diprotic bis(2-hydroxyethyl)ammonium palmitate (DPA) additive in water demonstrated a remarkable reduction in the coefficient of friction—by as much as 80%—in sapphire-steel contacts compared to water alone. mdpi.com This significant improvement is attributed to the formation of a stable lubricant film on the interacting surfaces. mdpi.com Even when the water evaporates due to frictional heat, the thin layer of the palmitate additive can remain, maintaining low friction and preventing severe oxidation and wear of the steel surface. researchgate.net The long alkyl chains of the palmitate anion are crucial for forming these effective lubricating layers. researchgate.net

Table 2: Performance of Ammonium Palmitate Additive in Water-Based Lubricant

Lubricant Additive Concentration (wt%) Coefficient of Friction (COF) Reduction vs. Water Key Observation
Water + DPA* 1% Up to 80% Maintained low friction even after water evaporation. mdpi.comresearchgate.net

*DPA: bis(2-hydroxyethyl)ammonium palmitate

Hybrid Additive Systems Incorporating Nanomaterials

To further enhance the lubricating properties of WBLs, hybrid systems combining ammonium palmitate derivatives with nanomaterials have been developed. researchgate.net These systems leverage the synergistic effects between the ionic liquid and the nanoparticles to achieve superior tribological performance. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name Formula Role/Context
This compound C₁₆H₃₅NO₂ Primary subject
Palmitic acid C₁₆H₃₂O₂ Anion component of the primary subject
Stearic acid C₁₈H₃₆O₂ Component in mixed emulsifier systems
bis(2-hydroxyethyl)ammonium palmitate (DPA) Not specified in sources Protic ionic liquid crystal lubricant additive
Nanodiamonds C Nanomaterial in hybrid lubricant systems
Dodecyl trimethyl ammonium chloride C₁₅H₃₄ClN Hydrogen Bond Acceptor in DES formation
Tetrabutyl ammonium chloride C₁₆H₃₆ClN Hydrogen Bond Acceptor in DES formation

Environmental and Atmospheric Research on Hexadecanoic Acid, Ammonium Salt

Aerosol Particle Interactions and Atmospheric Chemistry

Formation and Characteristics of Organic Coatings on Atmospheric Aerosols

Atmospheric aerosols are microscopic particles suspended in the atmosphere that can be composed of various inorganic and organic compounds. copernicus.orgresearchgate.net Fatty acids, including palmitic acid, are significant components of organic aerosols, originating from both natural and anthropogenic sources such as biomass burning. uni-muenchen.de These fatty acids can form organic coatings on existing aerosol particles, such as those made of ammonium (B1175870) sulfate (B86663). copernicus.orgresearchgate.net

The formation of these coatings can occur when gas-phase molecules of compounds like palmitic acid condense onto the surface of existing particles. rsc.org The presence of these organic coatings can alter the physical and chemical properties of the aerosol particles. copernicus.orgrsc.org For instance, the morphology of the aerosol can be affected, with insoluble surfactants like palmitic acid potentially forming closely packed films on the particle surface. mdpi.com This can create a barrier between the aerosol core and the surrounding environment, influencing the particle's interaction with other atmospheric components. mdpi.com

The mixing state of these particles, whether the organic and inorganic components are internally or externally mixed, is a crucial factor in their atmospheric behavior. copernicus.orgresearchgate.net Studies have shown that particles can exist in various states, from a homogeneous mixture to a core-shell structure where an organic layer encapsulates an inorganic core. rsc.orgd-nb.info

Influence on Atmospheric Water Uptake and Cloud Condensation Nucleation

The ability of aerosol particles to act as cloud condensation nuclei (CCN) is fundamental to cloud formation and has significant implications for climate. researchgate.netuni-muenchen.deconncoll.edu This ability is influenced by the particle's size and chemical composition. conncoll.edunoaa.gov Highly soluble inorganic salts like ammonium sulfate are effective CCN. conncoll.edu However, the presence of an organic coating, such as one made of hexadecanoic acid, can modify this behavior.

Research indicates that the impact of a palmitic acid coating on the water uptake of ammonium sulfate particles depends on the coating's thickness. copernicus.orgresearchgate.netresearchgate.net Thin coatings may not significantly alter the deliquescence relative humidity (the point at which the particle takes up enough water to dissolve) of the ammonium sulfate core. copernicus.orgresearchgate.netresearchgate.net However, thicker coatings can affect water uptake, sometimes leading to a gradual water absorption over a wider range of relative humidities rather than a distinct deliquescence point. researchgate.netresearchgate.net

The presence of a hydrophobic organic coating can potentially inhibit water uptake and suppress the CCN activity of the particle. d-nb.infoconncoll.edu However, studies have shown varied results. Some research suggests that even with a significant organic coating, the underlying inorganic core can still be activated as a CCN, although the critical supersaturation required for activation might be altered. d-nb.infoconncoll.edu The phase state of the organic coating (liquid or solid) also plays a role, with liquid coatings potentially allowing for easier diffusion of water molecules to the core. conncoll.edu

Environmental Remediation and Dispersion Technologies

Oil-Dispersing Efficacy in Contaminated Aquatic Environments

Hexadecanoic acid, ammonium salt exhibits surfactant properties, meaning it can reduce the surface tension between oil and water. This characteristic makes it a candidate for use in oil spill remediation as a dispersant. aem.az Dispersants work by breaking down large oil slicks into smaller droplets that can be more easily diluted and degraded by natural processes in the aquatic environment. researchgate.net

Laboratory studies have investigated the oil-dispersing and oil-collecting properties of ammonium salts of hexadecanoic acid and similar fatty acids. aem.azcyberleninka.ruresearchgate.net These studies have shown that these compounds can effectively reduce the surface tension at the water-air interface. aem.azscispace.com The effectiveness of these compounds as dispersants can be influenced by factors such as the degree of water mineralization. aem.azcyberleninka.ru Research has been conducted on their performance in distilled water, drinking water, and seawater, showing promising results for their oil-dispersing capabilities in various aquatic environments. aem.azcyberleninka.ruresearchgate.net

Parameter Value Reference
Surface Tension Reduction (Water-Air)From 71.98 mN/m to 30.9 mN/m aem.azscispace.com
Oil Dispersing Efficacy in SeawaterShows oil-dispersing properties aem.az

Oil-Collecting Properties for Environmental Cleanup Applications

In addition to their role as dispersants, ammonium salts of fatty acids have also been studied for their oil-collecting properties. aem.azcyberleninka.ruscispace.com Oil collectors are substances that can help to concentrate spilled oil, making it easier to remove from the water surface. The amphiphilic nature of this compound, with its long hydrophobic carbon chain and polar ammonium headgroup, allows it to orient at the oil-water interface and facilitate the aggregation of oil.

Research has explored the use of these compounds, sometimes in combination with other chemicals, to enhance their oil-collecting efficiency. researchgate.net The effectiveness of these reagents has been tested on thin layers of oil on the water surface, demonstrating their potential for environmental cleanup applications. aem.azcyberleninka.ru

Biological and Biochemical Research Paradigms of Hexadecanoic Acid, Ammonium Salt

Molecular Interactions with Biological Membranes

The interaction of hexadecanoic acid, ammonium (B1175870) salt with biological membranes is a key aspect of its biological activity, particularly its antimicrobial properties. This section delves into the mechanisms of membrane disruption, modulation of oxidative stress, and its role in cellular signaling.

Mechanisms of Cell Membrane Disruption in Microorganisms

Hexadecanoic acid, ammonium salt, functions as a surfactant, and its antimicrobial action is primarily attributed to the disruption of cell membrane integrity. The compound's structure, featuring a lipophilic 16-carbon chain (hexadecanoic acid) and a hydrophilic ammonium head group, facilitates its interaction with the lipid bilayer of microbial membranes. The hydrophobic tail is believed to insert itself into the phospholipid bilayer, disturbing the ordered structure and increasing membrane fluidity. matec-conferences.org This disruption leads to increased permeability, causing the leakage of essential intracellular components like ions and metabolites, which can ultimately result in cell death. nih.govmdpi.com The effectiveness of this disruption can be influenced by factors such as the concentration of the compound and the specific microbial species. rsc.org Fatty acid salts, in general, are known to be more effective against Gram-positive bacteria compared to Gram-negative bacteria. rsc.org

The antimicrobial activity of fatty acid salts is also dependent on the chain length of the fatty acid. nih.gov Studies have shown that medium-chain fatty acids are effective at destabilizing bacterial cell membranes. matec-conferences.org The antimicrobial mode of action for some fatty ammonium salt complexes is thought to involve cell membrane thinning or disruption, leading to moderate leakage. researchgate.net

Modulation of Oxidative Stress Tolerance in Microbial Systems

The interaction of this compound with microbial cells can also influence their response to oxidative stress. By altering membrane structure, the compound can affect the function of membrane-bound proteins, including those of the electron transport chain, potentially leading to an increase in the production of reactive oxygen species (ROS). mdpi.comasm.org An overproduction of ROS can cause significant cellular damage. researchgate.netnih.gov

Conversely, some research suggests that hexadecanoic acid can, in certain contexts, enhance oxidative stress tolerance in microorganisms. In a co-culture of Saccharomyces cerevisiae and Escherichia coli, the presence of hexadecanoic acid was found to promote the oxidative stress tolerance of S. cerevisiae by improving its membrane stability and reducing the level of oxidized lipids. nih.govresearchgate.net This suggests a complex relationship where the fatty acid can be either protective or damaging depending on the conditions and the organism. The addition of exogenous antioxidants has also been shown to alleviate ROS levels and improve the accumulation of fatty acids in some microorganisms. mdpi.com

Role in Cellular Signaling Pathways and Metabolic Regulation (e.g., ceramide species generation)

Once internalized by a cell, the hexadecanoic acid component of the ammonium salt can participate in various metabolic and signaling pathways. nih.gov Hexadecanoic acid is a precursor for the synthesis of other lipids, including ceramides, which are important signaling molecules. acs.org An increase in the intracellular concentration of hexadecanoic acid can lead to an increase in ceramide synthesis. plos.org

Ceramides are involved in regulating key cellular processes such as programmed cell death (apoptosis), cell cycle arrest, and inflammation. researchgate.netplos.org For instance, studies have shown that palmitic acid (hexadecanoic acid) can amplify inflammatory signaling in response to bacterial lipopolysaccharides (LPS), a process in which increased ceramide production plays a crucial role. plos.org The modulation of these signaling pathways is a significant aspect of the biological effects of hexadecanoic acid.

Biochemical Roles in Lipid and Fatty Acid Metabolism

As a fatty acid salt, this compound is intrinsically linked to the metabolic pathways governing lipids. This section examines how hexadecanoic acid is processed by cells and its interactions with proteins that facilitate its transport.

Investigation of Metabolic Fate as a Substrate (e.g., Beta-oxidation pathways)

Following its uptake into the cell and the dissociation of the ammonium ion, hexadecanoic acid can be metabolized to generate energy. As a 16-carbon saturated fatty acid, it is a prime substrate for the beta-oxidation pathway. mdpi.comwikipedia.orgthefuturedentistry.com This catabolic process occurs in the mitochondria of eukaryotic cells and systematically breaks down the fatty acid into two-carbon acetyl-CoA units. wikipedia.orglibretexts.org

The beta-oxidation of hexadecanoic acid involves a cycle of four enzymatic reactions. mdpi.comthefuturedentistry.com In each cycle, one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH are produced. mdpi.com The acetyl-CoA can then enter the citric acid cycle for further oxidation to generate ATP, while FADH₂ and NADH feed into the electron transport chain, also contributing to ATP synthesis. wikipedia.org The complete oxidation of one molecule of palmitic acid yields a significant amount of cellular energy. libretexts.org

Interactions with Fatty Acid Binding Proteins and Cellular Transport

The movement of long-chain fatty acids like hexadecanoic acid across the cell membrane and within the aqueous environment of the cytoplasm is not a simple process of diffusion but is facilitated by a class of proteins known as fatty acid binding proteins (FABPs). imrpress.commaastrichtuniversity.nlnih.gov These proteins act as intracellular chaperones, binding to fatty acids to increase their solubility and transport them to specific cellular compartments for metabolism or storage. imrpress.comnih.gov

Several types of FABPs exist, with varying tissue distribution and binding affinities for different fatty acids. nih.govacs.org It is proposed that hexadecanoic acid, upon entering the cell, binds to FABPs, which then shuttle it to organelles such as the mitochondria for beta-oxidation or the endoplasmic reticulum for incorporation into other lipids. imrpress.comnih.govresearchgate.net The interaction with FABPs is a critical step in determining the metabolic fate of hexadecanoic acid within the cell. imrpress.com The transport across the cell membrane itself is also mediated by membrane-associated proteins, including CD36 and fatty acid transport proteins (FATPs). maastrichtuniversity.nl

Biotechnological Applications and Biofuel Production

This compound, also known as ammonium palmitate, is the ammonium salt of palmitic acid. wikipedia.org This compound is formed through the neutralization of hexadecanoic acid with ammonium hydroxide (B78521). Its unique properties, particularly its amphiphilic nature, have led to its investigation in various biotechnological and industrial applications. mdpi.com

Potential as Components in Gene Delivery Systems

The development of safe and effective gene delivery systems is a cornerstone of gene therapy. Non-viral vectors, such as those based on cationic lipids and polymers, are gaining attention due to their design versatility and reduced immunogenicity. mdpi.commdpi.com Cationic amphiphiles are crucial components of these systems, capable of interacting with the negatively charged phosphate (B84403) groups of nucleic acids, leading to their compaction and protection. researchgate.net

Quaternary ammonium salts (QASs), a class of compounds to which this compound is related, are widely used in commercially available lipid-based transfection reagents. researchgate.net The cationic head of these molecules facilitates electrostatic binding with DNA or RNA. nih.gov For instance, modifying silica (B1680970) nanoparticles with quaternary ammonium groups enhances their colloidal stability and DNA binding capacity, crucial for efficient gene delivery. nih.gov

While direct research on this compound in gene delivery is not extensively documented, the principles governing the use of similar long-chain fatty acid derivatives and ammonium salts are highly relevant. For example, stearic acid-modified polyethylenimine has been used to create cationic microbubbles that enhance DNA loading and ultrasound-mediated gene delivery. plos.org The hydrophobic fatty acid component and the cationic ammonium group are key to the functionality of these systems.

Table 1: Examples of Cationic Amphiphiles in Gene Delivery

Amphiphile TypeComponentsApplicationReference
Cationic LipidsN-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)Transfection Reagent researchgate.net
Cationic PolymersPolyethylenimine (PEI)Nucleic Acid Transfection plos.org
Modified NanoparticlesAmine-functionalized silica nanoparticlesDNA Condensation and Protection nih.gov
Fatty Acid-Polymer ConjugateStearic acid-modified polyethylenimineCationic Microbubbles for Gene Delivery plos.org

Role as Surfactants in Biofuel Production Processes

Surfactants play a vital role in various industrial processes, including biofuel production, by reducing surface tension and facilitating the mixing of immiscible liquids. This compound, exhibits surfactant properties, significantly lowering the surface tension of water. This characteristic is valuable in applications such as oil dispersion.

In the context of biofuel production, surfactants are essential for emulsification and improving the efficiency of enzymatic hydrolysis of biomass. The production of surfactants from renewable resources, such as fatty acids derived from plant oils, is a growing area of interest. scispace.com Fatty acid soaps, including ammonium salts of fatty acids, are produced by neutralizing fatty acids with bases like ammonium hydroxide. scispace.com

While specific studies detailing the use of this compound in biofuel production are limited, the broader class of fatty acid-based surfactants is integral to the industry. For instance, chemoenzymatic processes are being developed to synthesize amino-ester derivatives from biomass-derived molecules and fatty acids, which are precursors to ammonium salt-based surfactants. rsc.org

Phytoremediation and Plant Nutrient Dynamics

Phytoremediation is an environmentally friendly technology that utilizes plants to remove, degrade, or stabilize contaminants in soil, water, and air. nih.gov The interaction between plants and chemical compounds in the soil is complex and influences both the plant's health and its ability to remediate the environment.

Effects on Plant Ammonium Sensitivity and Nitrogen Transporter Systems

Nitrogen is a critical nutrient for plant growth, primarily absorbed in the form of ammonium (NH4+) and nitrate (B79036) (NO3-). tutorchase.comfrontiersin.org Plants exhibit varying degrees of sensitivity to ammonium as the primary nitrogen source, a trait influenced by factors like external pH and the plant's genetic makeup, specifically the types of nitrogen transporters it possesses. fao.org

Ammonium salts in the soil provide a direct source of ammonium ions for plant uptake. tutorchase.com This uptake is mediated by ammonium transporters (AMTs) located in the plant roots. nih.govmdpi.com There are different types of AMTs, including high-affinity and low-affinity transport systems, which are activated based on the concentration of ammonium in the soil. nih.gov

Recent research has shown that under salt stress conditions, ammonium can be a more favorable nitrogen source than nitrate for some plants, a response mediated by AMTs. nih.gov The kinase SALT OVERLY SENSITIVE2 (SOS2) has been found to interact with and activate AMT1;1, an ammonium transporter, thereby helping to maintain ammonium uptake and improve the plant's response to salt stress. nih.gov

While direct studies on the specific effects of this compound on plant ammonium sensitivity are not available, the presence of the ammonium ion would directly contribute to the pool of available nitrogen for plant uptake through these transporter systems. The long-chain fatty acid component, hexadecanoic acid, has also been observed to increase in plants under heavy metal stress, suggesting a role in plant stress responses. plos.org

Table 2: Plant Nitrogen Transporters and Their Roles

Transporter FamilyFunctionSignificanceReference
AMT (Ammonium Transporters)Uptake of ammonium (NH4+) from the soilCrucial for nitrogen acquisition, especially in ammonium-rich or salt-stressed environments. nih.govnih.gov
NRT (Nitrate Transporters)Uptake of nitrate (NO3-) from the soilMajor pathway for nitrogen uptake in many agricultural soils. frontiersin.org

Q & A

Q. What are the standard synthesis protocols for hexadecanoic acid, ammonium salt, and how can reaction efficiency be validated?

this compound is typically synthesized via a 1:1 molar reaction between hexadecanoic acid and monoethanolamine (MEA) at 65°C for 24 hours under vigorous stirring. The reaction mechanism involves proton transfer from the carboxylic acid to the amine group, forming an ammonium carboxylate . To validate efficiency, monitor the reaction using infrared (IR) spectroscopy to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and the appearance of ammonium N–H stretches (~3200–3500 cm⁻¹). Elemental analysis (e.g., %C, %H, %N) should match theoretical values (e.g., 68% C, 12.6% H, 4.4% N) .

Q. How do solubility properties of this compound influence its application in aqueous systems?

The compound exhibits moderate solubility in water and higher solubility in polar organic solvents like ethyl alcohol and isopropyl alcohol. Solubility in water is temperature-dependent, with improved dissolution at elevated temperatures due to increased ionic dissociation . For experimental design, pre-dissolve the salt in hot alcohol (e.g., 60–70°C) before aqueous dilution to avoid precipitation. Note that solubility in non-polar solvents like benzene is limited unless heated .

Q. What spectroscopic methods are recommended for structural characterization?

Use IR spectroscopy to confirm the formation of the ammonium carboxylate bond (e.g., asymmetric COO⁻ stretch at ~1540–1650 cm⁻¹). Complement with nuclear magnetic resonance (NMR) for detailed molecular structure: ¹H NMR should show signals for the alkyl chain (δ 0.8–1.5 ppm) and ammonium protons (δ 6.5–7.5 ppm in D₂O exchange) . For purity assessment, combine with gas chromatography-mass spectrometry (GC-MS) to detect unreacted starting materials or side products .

Advanced Research Questions

Q. How can contradictory reports on the compound’s solubility and melting point be reconciled in experimental workflows?

Discrepancies in solubility (e.g., hot alcohols vs. benzene ) and melting points (21–23°C vs. 3–4°C ) likely arise from differences in sample purity or hydration states. To resolve:

  • Purify the compound via recrystallization from ethanol.
  • Use differential scanning calorimetry (DSC) to measure melting behavior under controlled humidity.
  • Report solvent history (e.g., anhydrous vs. hydrated forms) in methodology .

Q. What mechanisms underlie the compound’s surface activity, and how can this be optimized for environmental applications like oil dispersion?

The salt reduces water-air surface tension from ~72 mN/m to ~31 mN/m due to its amphiphilic structure, where the alkyl chain adsorbs at interfaces while the polar ammonium group interacts with water. To enhance oil-collecting efficiency:

  • Optimize concentration (e.g., 0.1–1.0 wt%) using a tensiometer.
  • Test in saline or mineralized water to simulate environmental conditions, as ionic strength affects micelle formation .
  • Pair with co-surfactants (e.g., ethoxylated alcohols) to stabilize emulsions .

Q. How does the compound’s pH-dependent behavior impact its stability in biological or environmental systems?

As an ammonium salt of a weak acid (pKa ~4.9 for hexadecanoic acid), it undergoes hydrolysis in acidic media (pH < 4), releasing free fatty acid and ammonium ions. In alkaline conditions (pH > 9), the ammonium group deprotonates, reducing solubility. For stability studies:

  • Monitor pH shifts during storage using potentiometry.
  • Use buffered solutions (pH 6–8) to maintain ionic form in bioassays .

Q. What advanced analytical strategies can resolve challenges in quantifying trace impurities?

For trace analysis (e.g., residual MEA or heavy metals):

  • Employ high-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) for non-volatile impurities.
  • Use inductively coupled plasma mass spectrometry (ICP-MS) for metal contaminants (e.g., Pb, Cd) at ppb levels, referencing regulatory thresholds .
  • Validate methods using spike-recovery experiments in representative matrices .

Q. How do thermodynamic properties (e.g., critical micelle concentration) vary with structural modifications?

To engineer derivatives with tailored properties:

  • Synthesize analogs with varying alkyl chain lengths (C12–C18) and measure critical micelle concentration (CMC) via surface tension plots.
  • Correlate chain length with CMC using the Tanford equation , which predicts lower CMC for longer hydrophobic chains .

Methodological Considerations

  • Contradiction Management : Always cross-validate literature data with pilot experiments under controlled conditions (e.g., solvent grade, temperature).
  • Environmental Impact : Assess biodegradability via OECD 301B tests to ensure compliance with green chemistry principles .
  • Data Reproducibility : Document synthesis parameters (e.g., stirring rate, drying time) meticulously, as these influence crystallinity and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.